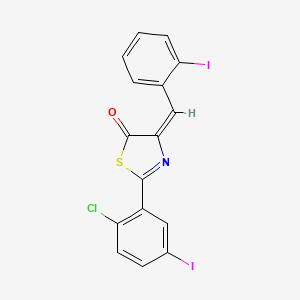![molecular formula C12H13N5O5 B11520922 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane CAS No. 5806-26-8](/img/structure/B11520922.png)
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane is a chemical compound that features a unique combination of an indazole ring and an oxazinane ring. The presence of nitro groups on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane typically involves the reaction of 4,6-dinitroindazole with an appropriate oxazinane precursor under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Hydrolysis: The oxazinane ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane involves its interaction with specific molecular targets. The nitro groups on the indazole ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane can be compared with other similar compounds such as:
4,6-Dinitroindazole: Lacks the oxazinane ring but shares the nitro-indazole structure.
1,3-Oxazinane: Lacks the indazole ring but shares the oxazinane structure.
The uniqueness of this compound lies in the combination of these two rings, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5806-26-8 |
|---|---|
Molecular Formula |
C12H13N5O5 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
3-[(4,6-dinitroindazol-1-yl)methyl]-1,3-oxazinane |
InChI |
InChI=1S/C12H13N5O5/c18-16(19)9-4-11-10(12(5-9)17(20)21)6-13-15(11)7-14-2-1-3-22-8-14/h4-6H,1-3,7-8H2 |
InChI Key |
CEDZVYFAHVFBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CN2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520854.png)

![4-Chloro-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11520866.png)


![3,3-dimethyl-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520895.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B11520902.png)
![1-Amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11520903.png)
![5-Phenyl-2-[(1E)-2-(phenylamino)ethenyl]-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium](/img/structure/B11520904.png)
![2-bromo-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11520907.png)
![ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520915.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11520918.png)
![1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B11520927.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520930.png)
